Cas no 23560-70-5 (2-[(4-chlorophenoxy)methyl]benzoic Acid)
23560-70-5 structure
Product Name:2-[(4-chlorophenoxy)methyl]benzoic Acid
Numero CAS:23560-70-5
MF:C14H11ClO3
MW:262.688343286514
CID:1414659
PubChem ID:817994
Update Time:2025-04-20
2-[(4-chlorophenoxy)methyl]benzoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[(4-chlorophenoxy)methyl]benzoic Acid
- 2-(4-chlorophenoxy-methyl)-2-tert-butyl-oxirane
- 2-(4-chlorophenoxymethyl)-2-tert.-butyl-oxirane
- <
- 4-Chlor-phenyl>
- -<
- 2-carboxy-benzyl>
- -aether
- 2-(4-chlorophenoxymethyl)benzoic acid
- 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane
- 2-(4-chlorophenoxymethyl)-benzoic acid
- 2-(4-chlorophenoxymethyl)-2-tert-butyloxirane
- CTK2I7468
- o-(p-Chlorphenoxymethyl)-benzoesaeure
- 2-<
- 4-Chlor-phenoxymethyl-benzoesaeure
- Oxirane, 2-[(4-chlorophenoxy)methyl]-2-(1,1-dimethylethyl)-
- 2-[4-Chlor-phenoxymethyl-benzoesaeure
- 2-(4-chlorophenoxymethyl)-2-tert.-butyloxirane
- 2-(4-chlorophenoxy-methyl)-2-tert.-butyl-oxirane
- 2-(4-chlorophenoxy-methyl)-2-tert-butyl-oxirane; 2-(4-chlorophenoxymethyl)-2-tert.-butyl-oxirane; < 4-Chlor-phenyl> -< 2-carboxy-benzyl> -aether; 2-(4-chlorophenoxymethyl)benzoic acid; 2-(4-chlorophenoxymethyl)-2-tert-butyl-oxirane; 2-(4-chlorophenoxymethyl)-benzoic acid; 2-(4-chlorophenoxymethyl)-2-tert-butyloxirane; CTK2I7468; o-(p-Chlorphenoxymethyl)-benzoesaeure; 2-< 4-Chlor-phenoxymethyl-benzoesaeure; Oxirane, 2-[(4-
- 23560-70-5
- AE-641/11702947
- AKOS005067941
- 2-((4-chlorophenoxy)methyl)benzoic acid
-
- Inchi: 1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
- Chiave InChI: HAHXHVBOEOOXNS-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)OCC1C=CC=CC=1C(=O)O
Proprietà calcolate
- Massa esatta: 262.0396719g/mol
- Massa monoisotopica: 262.0396719g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 46.5Ų
2-[(4-chlorophenoxy)methyl]benzoic Acid Letteratura correlata
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
23560-70-5 (2-[(4-chlorophenoxy)methyl]benzoic Acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti